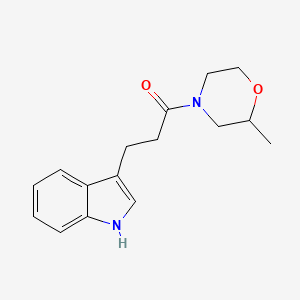
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one, also known as GR24, is a synthetic compound that belongs to the family of strigolactones. Strigolactones are plant hormones that play a crucial role in regulating plant growth and development. GR24 has been extensively studied for its potential applications in plant research and agriculture.
Wirkmechanismus
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one acts as a signaling molecule that binds to specific receptors in plants, triggering a cascade of biochemical reactions that regulate plant growth and development. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of auxin transport and the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on plants, including the promotion of root growth, the inhibition of shoot branching, and the induction of seed germination. It has also been shown to play a role in the regulation of plant-microbe interactions, including the recruitment of beneficial soil microbes and the suppression of plant pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one in lab experiments is its ability to mimic the effects of natural strigolactones, allowing researchers to study the role of these hormones in plant growth and development. However, one limitation of using this compound is that it may not fully replicate the effects of natural strigolactones, as it is a synthetic compound that may have different properties than its natural counterparts.
Zukünftige Richtungen
There are several potential future directions for research on 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one and strigolactones. One area of interest is the development of new synthetic strigolactones with improved properties for plant research and agriculture. Another area of interest is the use of strigolactones as biocontrol agents for plant pathogens and pests. Additionally, there is growing interest in the potential role of strigolactones in human health, particularly in the areas of cancer research and bone regeneration.
Synthesemethoden
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one can be synthesized through several methods, including the Pictet-Spengler reaction and the condensation of indole and morpholine derivatives. One of the most commonly used methods for synthesizing this compound involves the condensation of 3-indoleacetaldehyde and 2-methyl-4-morpholinone.
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has been widely used in plant research to study the effects of strigolactones on plant growth and development. Strigolactones are known to regulate various aspects of plant physiology, including root development, shoot branching, and seed germination. This compound has been shown to promote the germination of parasitic plant seeds, making it a useful tool for studying the interactions between parasitic plants and their hosts.
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-11-18(8-9-20-12)16(19)7-6-13-10-17-15-5-3-2-4-14(13)15/h2-5,10,12,17H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFXCYRHCJITEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)

![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
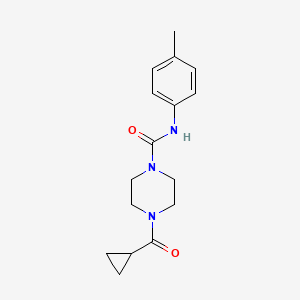
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)

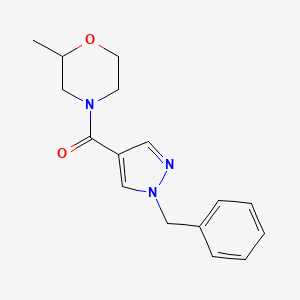
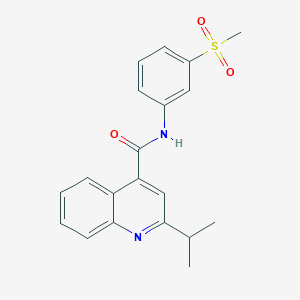
![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)
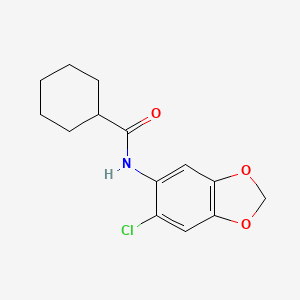
![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)